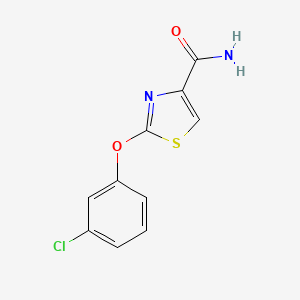
5-Fluoro-4,6-dimethoxypyrimidine
Descripción general
Descripción
5-Fluoro-4,6-dimethoxypyrimidine (5F4DMP) is a synthetic organic compound belonging to the pyrimidine family of compounds. It is a highly versatile compound and has a variety of applications in the laboratory, including synthesis and research. The compound has been studied extensively in recent years, and its potential in various scientific fields is becoming increasingly apparent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-Fluoro-4,6-dimethoxypyrimidine has been utilized in the synthesis of fluoroalkylated pyrimidine derivatives, which were structurally characterized using NMR and IR spectra, as well as X-ray crystal structure analysis. These derivatives exhibit aromatic π···π stacking interactions (Krištafor et al., 2009).
Antiviral Properties
- Research has been conducted on synthesizing 5-substituted 2,4-dimethoxypyrimidines and testing their antiviral properties, particularly against herpes simplex virus type 1. This includes compounds like 5-(2,2-dichloro-1-fluorovinyl)uracil and its derivatives (Coe et al., 1982).
Monitoring Metabolism in Vivo
- The metabolism of 5-fluorouracil, a closely related compound, has been monitored in vivo using 19F NMR. This includes studying its impact on tumours and liver in animal models (Stevens et al., 1984).
Clinical Development Review
- 5-Fluorouracil, part of the same chemical group, has seen extensive clinical development for treating solid tumors. Its preclinical and clinical pharmacology has been reviewed to explore novel approaches for its administration (Grem, 2000).
Covalent Complex Formation
- 5-Fluoro-2'-deoxyuridylate, another related compound, can inactivate thymidylate synthetase through covalent complex formation, which is crucial for understanding its biological activity (Santi & McHenry, 1972).
Synthesis of Anticancer and Antiviral Agents
- Simplified syntheses of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines have been developed, which are of interest as potential anticancer and antiviral agents (Kundu et al., 1990).
Antibacterial Activity
- New 4,6-dimethoxy pyrimidine derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains, showing effectiveness comparable to standard antibiotics (Dişli et al., 2013).
Nucleic Acid Metabolism Effects
- The effects of fluorinated pyrimidines on nucleic acid biosynthesis have been studied, highlighting their impact on DNA synthesis and related cellular processes (Danneberg et al., 1958).
Propiedades
IUPAC Name |
5-fluoro-4,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWRCJBNEZWWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4,6-dimethoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)








